molecular formula C23H23N3O B15017955 2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15017955
M. Wt: 357.4 g/mol
InChI Key: NXFRXFOETMRVNU-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, a class of heterocyclic molecules with a bicyclic structure comprising fused benzene and pyrimidine rings. The target molecule features a 7-(4-methylphenyl) group and a 2-[(2,4-dimethylphenyl)amino] substituent.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O/c1-14-4-7-17(8-5-14)18-11-21-19(22(27)12-18)13-24-23(26-21)25-20-9-6-15(2)10-16(20)3/h4-10,13,18H,11-12H2,1-3H3,(H,24,25,26)

InChI Key

NXFRXFOETMRVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name (Reference) Substituents Key Features Implications
Target Compound - 7-(4-Methylphenyl)
- 2-[(2,4-Dimethylphenyl)amino]
- Electron-donating methyl groups enhance lipophilicity.
- Steric hindrance from dimethylphenyl may limit receptor access.
Potential for improved membrane permeability but reduced solubility compared to polar analogs.
7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one () - 7-(4-Chlorophenyl)
- 2-(4-Methoxyphenylamino)
- Chlorine (electron-withdrawing) increases polarity.
- Methoxy group enhances hydrogen bonding.
Higher solubility but possible metabolic instability due to O-demethylation .
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one () - 2-(Furan-2-ylmethylamino)
- 7-(4-Methoxyphenyl)
- Furan introduces heteroaromaticity and π-stacking potential.
- Methoxyphenyl improves solubility.
Enhanced bioavailability but susceptibility to oxidative metabolism at the furan ring .
7-(2,4-Dimethoxyphenyl)-2-(4-methylpiperazinyl)-7,8-dihydroquinazolin-5(6H)-one () - 7-(2,4-Dimethoxyphenyl)
- 2-(4-Methylpiperazinyl)
- Piperazine adds basicity and water solubility.
- Dimethoxy groups increase steric bulk.
Improved solubility and target engagement (e.g., kinase inhibition) but potential for off-target receptor interactions .
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one () - 2,4-Diamino
- 7-(5-Methylfuran-2-yl)
- Diamino groups enhance hydrogen bonding and metal coordination.
- Methylfuran improves metabolic stability.
Stronger binding to enzymes (e.g., dihydrofolate reductase) but possible cytotoxicity due to reactive amino groups .

Pharmacological and Physicochemical Properties

Table 2: Comparative Data on Key Parameters
Parameter Target Compound
Molecular Weight ~349–370 g/mol (estimated) 368.82 g/mol 365.41 g/mol 413.47 g/mol 285.30 g/mol
logP (Predicted) ~3.5–4.0 3.8 3.2 2.9 1.8
Solubility Moderate (lipophilic) Low (chlorophenyl) Moderate (methoxy) High (piperazine) High (diamino)
Biological Activity Anticancer (inferred from quinazolinone core) Kinase inhibition (potential) Antiproliferative (furan analogs) Serotonin receptor modulation (piperazine) Antifolate activity (diamino)

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